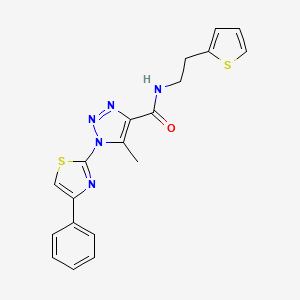

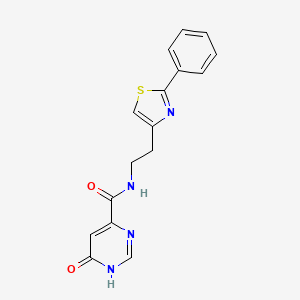

![molecular formula C17H19N5O3 B2663562 N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-ethoxyacetamide CAS No. 900008-64-2](/img/structure/B2663562.png)

N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-ethoxyacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-ethoxyacetamide” is a chemical compound that belongs to the class of pyrazolo[3,4-d]pyrimidin-4-ones . These compounds have been synthesized as a result of a series of transformations including hydrolysis of ethyl 5-amino-1H-pyrazole-4-carboxylates, cyclization of the carboxylic acids thus obtained to pyrazolo[3,4-d][1,3]oxazin-4(1H)-ones, and treatment of the latter with substituted anilines .

Synthesis Analysis

The synthesis of these compounds involves a series of transformations including hydrolysis of ethyl 5-amino-1H-pyrazole-4-carboxylates, cyclization of the carboxylic acids thus obtained to pyrazolo[3,4-d][1,3]oxazin-4(1H)-ones, and treatment of the latter with substituted anilines . The final pyrazolo[3,4-d]pyrimidin-4-one derivatives can also be synthesized from 5-(arylamido)-1H-pyrazole-4-carboxylic acids in the presence of a catalytic amount of anhydrous zinc (II) chloride .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include hydrolysis, cyclization, and treatment with substituted anilines . Further details about the specific reactions are not available from the search results.Applications De Recherche Scientifique

Anticancer Activity

Pyrazolo[3,4-d]pyrimidines are well-known for their anticancer activity, which is exerted by the inhibition of eukaryotic protein kinases . These compounds can interfere with the signaling pathways in cancer cells, potentially inhibiting their growth and proliferation .

Antimicrobial Properties

Recently, pyrazolo[3,4-d]pyrimidines have become increasingly attractive for their potential antimicrobial properties . They could be used to combat bacterial infections, such as those caused by Staphylococcus aureus and Escherichia coli .

Combination Therapy in Cancer Treatment

The combination of anticancer and antibacterial activities in the same molecule can be particularly advantageous during cancer therapy, where vulnerability to bacterial infections increases . This compound could potentially be used to prevent and treat bacterial infections in cancer patients .

Kinase Inhibition

Kinases are enzymes that play a crucial role in the regulation of cell functions. Pyrazolo[3,4-d]pyrimidines, including this compound, are known to inhibit the activity of these enzymes . This makes them potential candidates for the treatment of diseases caused by the dysregulation of kinase activity.

Drug Discovery

The unique structure of pyrazolo[3,4-d]pyrimidines makes them valuable scaffolds in drug discovery . They can be used as a starting point for the synthesis of new compounds with potential therapeutic applications.

Research Tool

Due to their biological activity, pyrazolo[3,4-d]pyrimidines can be used as research tools in the study of various biological processes, such as cell signaling and bacterial growth .

Orientations Futures

The future directions for research on these compounds could involve further exploration of their anticancer activity and their effects on cell cycle profile and apoptosis . Additionally, more research could be done to understand their mechanism of action and to explore their potential applications in medicine.

Propriétés

IUPAC Name |

N-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-2-ethoxyacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N5O3/c1-4-25-9-15(23)20-21-10-18-16-14(17(21)24)8-19-22(16)13-6-5-11(2)12(3)7-13/h5-8,10H,4,9H2,1-3H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZJRABOBKNYBGJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC(=O)NN1C=NC2=C(C1=O)C=NN2C3=CC(=C(C=C3)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

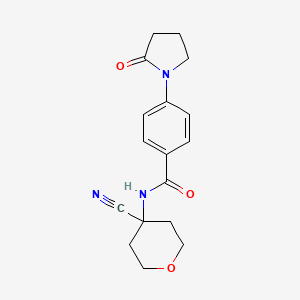

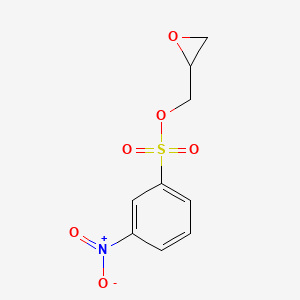

![1-[(Piperidin-1-ylcarbonyl)amino]cyclohexanecarboxylic acid](/img/structure/B2663483.png)

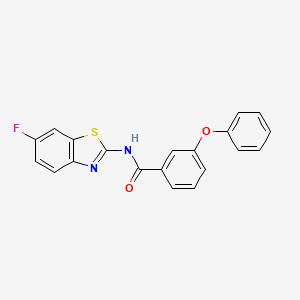

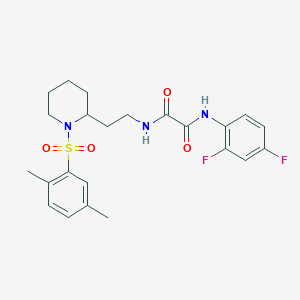

![3-(3,4-dimethylphenyl)-1-(4-methoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2663490.png)

![N-[2-Methyl-3-(3-methylpyrazol-1-yl)propyl]prop-2-enamide](/img/structure/B2663497.png)

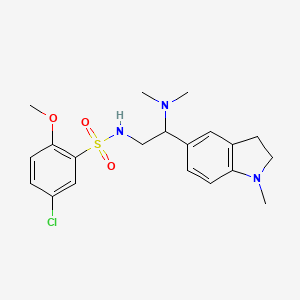

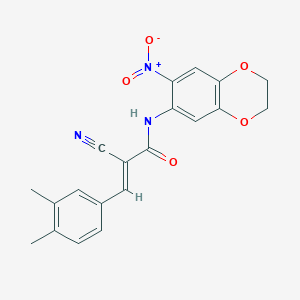

![2-[cyano(4-fluoro-3-nitrophenyl)amino]-N,N-diethylacetamide](/img/structure/B2663499.png)